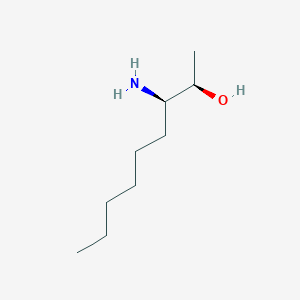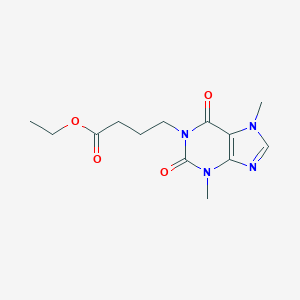
Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate is a chemical compound with a unique structure that makes it valuable for various scientific research applications. This compound is known for its potential use in drug development and material synthesis due to its distinctive properties.
Métodos De Preparación
The synthesis of Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate typically involves the reaction of ester derivatives with hydrazine hydrate in anhydrous ethanol under reflux conditions. The reaction mixture is then cooled, and the resultant precipitate is filtered off, washed with a small amount of water, and crystallized from methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Análisis De Reacciones Químicas
Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include hydrazine hydrate, anhydrous ethanol, and methanol. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate is used in diverse scientific research applications, including:
Chemistry: It is valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is used in biological assays to investigate its effects on various biological systems.
Mecanismo De Acción
The mechanism by which Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate exerts its effects involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tumor necrosis factor α production, similar to theophylline, indicating its anti-inflammatory properties . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed effects.
Comparación Con Compuestos Similares
Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate can be compared with other similar compounds, such as:
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl acetate: This compound shares a similar purine structure but differs in its ester group.
8-alkoxy-1,3-dimethyl-2,6-dioxopurin-7-yl-substituted acetohydrazides and butanehydrazides: These compounds have been synthesized and evaluated for their analgesic and anti-inflammatory properties.
The uniqueness of this compound lies in its specific ester group and the resulting chemical properties, making it valuable for various applications.
Propiedades
IUPAC Name |
ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O4/c1-4-21-9(18)6-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFRLVCLKWZGIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN1C(=O)C2=C(N=CN2C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432643 |
Source


|
| Record name | 1-(Ethyl-3-carboxypropyl)-3,7-dimethylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83636-88-8 |
Source


|
| Record name | 1-(Ethyl-3-carboxypropyl)-3,7-dimethylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B20067.png)


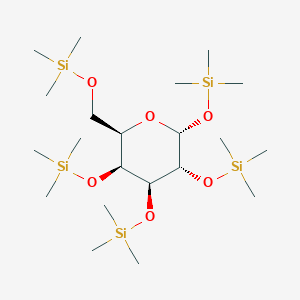

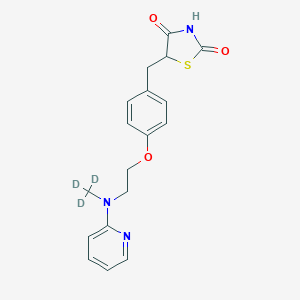
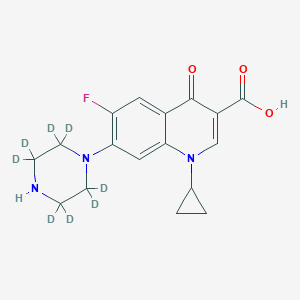
![2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid](/img/structure/B20090.png)
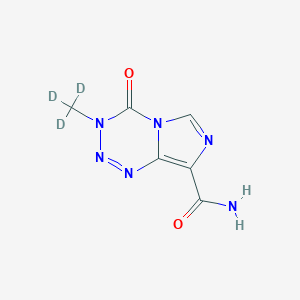
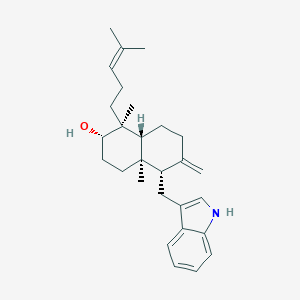
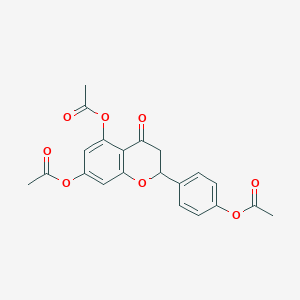
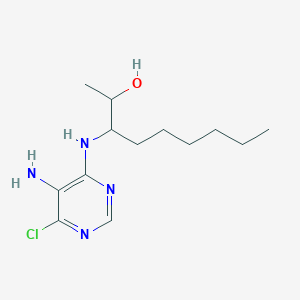
![N-[(2S,3R)-2-hydroxynonan-3-yl]-4-nitrobenzamide](/img/structure/B20105.png)
